1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

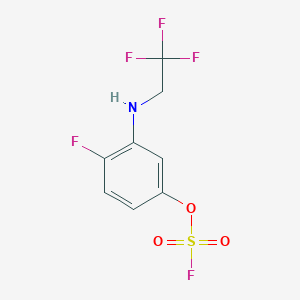

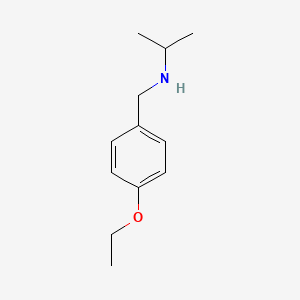

“1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of benzamide compounds .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. They are typically synthesized starting from 2,3-dimethoxybenzoyl chloride and amine derivatives . The reaction is usually carried out in the presence of a solvent like THF .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . For instance, the NMR spectrum of a similar compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, revealed the presence of amide and iminol tautomeric structures .Applications De Recherche Scientifique

Nonlinear Optics and Polymer Films

- Head-to-tail assemblies of dipolar, piperazine-linked chromophores have been synthesized for potential applications in nonlinear optics, particularly for the fabrication of polymer films containing electric field-oriented chromophores. Extended conformations of these oligomeric amidopiperazines show significantly additive molecular moments, which are valuable for second-order nonlinear optics. X-ray structural analysis has confirmed the stereochemistry and bond angles, suggesting enhanced dipole moments in these compounds (Katz & Schilling, 1989).

Chemical Synthesis and Protecting Groups

- The 3,4-dimethoxybenzyl moiety as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrates the versatility of dimethoxybenzyl groups in synthetic chemistry. This study highlights the smooth elimination of the protecting group by DDQ, offering a novel approach to protecting nitrogen atoms in heterocyclic compounds (Grunder-Klotz & Ehrhardt, 1991).

Analytical and Forensic Science

- GC-MS and IR studies on dimethoxybenzoyl-N-methylpiperazines (DMBzMPs) provide critical insights into the structural characterization of regioisomeric compounds. This research is particularly relevant for forensic science, where accurate identification of substances is essential. The study showcases the utility of mass spectrometry and infrared spectroscopy in distinguishing between isomeric forms of dimethoxybenzoyl-N-methylpiperazines (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Molecular Structure and Crystallography

- X-ray, NMR, and DFT studies of complexes involving derivatives similar to 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine have provided detailed insights into their molecular and crystal structures. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Orientations Futures

The future directions for “1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine” could involve further exploration of its potential applications in various fields, given the wide range of uses of benzamide compounds . Additionally, in vivo biochemical tests of effective amides could be carried out for more comprehensive understanding .

Mécanisme D'action

Target of Action

It is known that benzamide compounds, which this molecule is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness in various applications such as the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Mode of Action

It is known that benzamides interact with their targets to exert their effects

Result of Action

It is known that benzamides have a wide range of effects, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQQAWCBSZGQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2993049.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2993052.png)

![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)